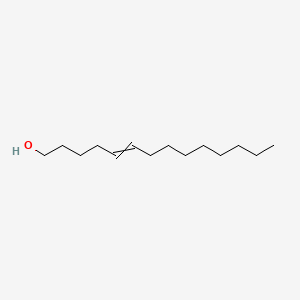

Tetradec-5-en-1-ol

Overview

Description

Tetradec-5-en-1-ol: is a straight-chain unsaturated alcohol with the molecular formula C14H28O . This compound is notable for its role in various biological and chemical processes. It is characterized by the presence of a double bond in the fifth position of the tetradecene chain, specifically in the Z-configuration, which influences its chemical behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradec-5-en-1-ol typically involves the reduction of corresponding aldehydes or esters. One common method is the reduction of 5-Tetradecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-Tetradecenal. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tetradec-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols using hydrogenation techniques.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 5-Tetradecenal, 5-Tetradecenoic acid.

Reduction: Tetradecan-1-ol.

Substitution: 5-Tetradecenyl chloride.

Scientific Research Applications

Chemistry: Tetradec-5-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the production of pheromones and other bioactive molecules .

Biology: In biological research, this compound is studied for its role as a pheromone in insects. It has been identified as a secondary pheromone in the yellowheaded spruce sawfly, influencing mating behaviors .

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique olfactory properties .

Mechanism of Action

The mechanism of action of Tetradec-5-en-1-ol involves its interaction with specific molecular targets, such as odor receptors in insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion . The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .

Comparison with Similar Compounds

5-Tetradecen-1-ol, (E)-: The E-isomer of 5-Tetradecen-1-ol, which has a different spatial arrangement of atoms around the double bond.

Tetradecan-1-ol: A saturated alcohol with no double bonds.

5-Tetradecenal: The corresponding aldehyde of 5-Tetradecen-1-ol.

Uniqueness: Tetradec-5-en-1-ol is unique due to its specific Z-configuration, which significantly influences its chemical reactivity and biological activity. This configuration makes it a valuable compound in the synthesis of pheromones and other specialized chemicals .

Biological Activity

Tetradec-5-en-1-ol, a long-chain unsaturated fatty alcohol, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C14H28O) features a long carbon chain with a double bond at the fifth position. Its structural formula can be represented as follows:

This configuration contributes to its amphiphilic nature, influencing its interaction with biological membranes and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research demonstrated that compounds with similar structures could inhibit human topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition leads to apoptosis in various tumor cell lines, including Jurkat and HeLa cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | < 0.8 | Induction of apoptosis via mitochondrial pathway |

| HeLa | < 0.1 | Inhibition of topoisomerase I |

| K562 | < 0.8 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Compounds within the same family have shown activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes due to the compound's hydrophobic tail .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators .

Case Study 1: Anticancer Mechanism

In a study published in Natural Products Research, researchers synthesized various unsaturated fatty acids and tested their cytotoxicity against cancer cell lines. This compound was found to significantly reduce cell viability in Jurkat cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of long-chain alcohols highlighted this compound's effectiveness against Staphylococcus aureus. The compound was able to inhibit bacterial growth at low concentrations, suggesting its utility in developing new antimicrobial agents .

Properties

IUPAC Name |

tetradec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGEAXLNDKCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961037 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-42-0 | |

| Record name | Tetradec-5-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.